2-Chloro-7-ethyl-1,3-benzothiazole
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Overview
Description
2-Chloro-7-ethyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the second position and an ethyl group at the seventh position of the benzothiazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-ethyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods: Industrial production of this compound often involves the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Formation of 2-amino-7-ethyl-1,3-benzothiazole.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of 2-chloro-7-ethyl-1,3-dihydrobenzothiazole.
Scientific Research Applications
2-Chloro-7-ethyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-7-ethyl-1,3-benzothiazole involves its interaction with various molecular targets. It can inhibit enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects. The compound may also interact with cellular proteins and pathways involved in cell proliferation and apoptosis, contributing to its anticancer activity .
Comparison with Similar Compounds
- 2-Chloro-1,3-benzothiazole
- 2-Ethyl-1,3-benzothiazole
- 2-Methyl-1,3-benzothiazole
Comparison: 2-Chloro-7-ethyl-1,3-benzothiazole is unique due to the presence of both a chlorine atom and an ethyl group, which can influence its reactivity and biological activity. Compared to 2-Chloro-1,3-benzothiazole, the ethyl group at the seventh position may enhance lipophilicity and membrane permeability. In contrast, 2-Ethyl-1,3-benzothiazole lacks the chlorine atom, which may reduce its potential for nucleophilic substitution reactions .
Properties
Molecular Formula |
C9H8ClNS |
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Molecular Weight |
197.69 g/mol |
IUPAC Name |
2-chloro-7-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3 |
InChI Key |
DYBIIJZXYSOONR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N=C(S2)Cl |
Origin of Product |
United States |
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